molecular formula C9H9F2N B1451482 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 924307-79-9

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B1451482
CAS番号: 924307-79-9
分子量: 169.17 g/mol
InChIキー: CGEPWFZXDISRSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline (5,8-Difluoro-THIQ) is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. THIQs are bicyclic amines with a benzene ring fused to a piperidine ring, and substitutions on the aromatic or aliphatic positions significantly influence their pharmacological properties . The 5,8-difluoro substitution pattern introduces electron-withdrawing groups at positions 5 and 8, which may enhance metabolic stability, lipophilicity, and receptor-binding specificity compared to non-fluorinated analogs .

特性

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPWFZXDISRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine. This cyclization is typically facilitated by dehydrating agents such as:

  • Phosphorus oxychloride (POCl₃)
  • Phosphorus pentoxide (P₂O₅)
  • Zinc chloride (ZnCl₂)

These reagents promote intramolecular cyclization to form the tetrahydroisoquinoline ring system with fluorine atoms positioned at the 5 and 8 positions on the aromatic ring. The process is conducted under controlled temperature and solvent conditions to optimize yield and purity.

Industrial Scale Production

Industrial production of this compound hydrochloride follows the same fundamental synthetic route but on a larger scale. Key features include:

  • Use of advanced reactors capable of handling corrosive dehydrating agents safely.
  • Stringent quality control protocols to ensure batch-to-batch consistency and high purity.
  • Environmental controls to manage byproducts and waste safely.
  • Scale-up considerations such as reaction time, temperature control, and solvent recovery.

The industrial process ensures that the compound is produced efficiently for use in research and pharmaceutical applications.

Preparation via the Pomeranz-Fritsch Reaction (Related Halogenated Isoquinolines)

A closely related method for preparing halo-substituted tetrahydroisoquinolines, including fluorinated derivatives, is the Pomeranz-Fritsch reaction. This involves:

  • Condensation of a 2,3-substituted benzaldehyde (bearing fluorine substituents at the 5 and 8 positions) with a 2,2-di-lower alkoxyethylamine.
  • Acid-catalyzed cyclization using catalysts such as sulfuric acid or phosphorus pentoxide.
  • Subsequent hydrogenation of the resulting isoquinoline intermediate using catalysts like platinum oxide to yield the tetrahydroisoquinoline.

This method is adaptable for various halogen substitutions, including fluorine, and provides a versatile route to 5,8-difluoro derivatives.

Formation of Acid Addition Salts

To enhance the compound's stability and solubility, this compound is often converted into its hydrochloride salt or other pharmaceutically acceptable acid addition salts. This is achieved by:

  • Reacting the free base with inorganic acids (e.g., hydrochloric acid, hydrobromic acid) or organic acids (e.g., malic acid, fumaric acid) in aqueous or aqueous-miscible solvents such as ethanol or acetone.
  • Isolation of the salt by solvent concentration and cooling or by direct precipitation in immiscible solvents like ethyl ether or chloroform.

These salts are preferred for pharmaceutical formulations due to improved handling properties.

Summary Table of Preparation Methods

Step Description Key Reagents/Catalysts Conditions Notes
N-acyl derivative formation Preparation of N-acyl β-phenylethylamine precursor β-Phenylethylamine, acylating agent Standard organic synthesis Precursor for cyclization
Cyclization Intramolecular cyclization to form tetrahydroisoquinoline ring POCl₃, P₂O₅, or ZnCl₂ Controlled temperature, inert atmosphere Dehydrating agents promote ring closure
Pomeranz-Fritsch condensation Condensation of 2,3-substituted benzaldehyde with 2,2-di-lower alkoxyethylamine Sulfuric acid or P₂O₅ (acid catalyst) Reflux in organic solvent (e.g., toluene) Forms isoquinoline intermediate
Hydrogenation Reduction of isoquinoline to tetrahydroisoquinoline Platinum oxide catalyst Hydrogen atmosphere, mild conditions Converts aromatic ring to tetrahydro form
Salt formation Conversion to hydrochloride or other acid addition salts HCl, organic/inorganic acids Aqueous or aqueous-miscible solvents Improves solubility and stability

Research Findings and Optimization

  • The choice of dehydrating agent significantly affects yield and purity; phosphorus oxychloride is favored for its efficiency.
  • Acid-catalyzed cyclization requires precise control of acidity and temperature to avoid side reactions.
  • Hydrogenation catalysts such as platinum oxide provide selective reduction without over-reduction or defluorination.
  • Salt formation enhances the compound's pharmaceutical applicability without altering its core chemical structure.

These findings are based on comparative studies of synthetic routes and are consistent across laboratory and industrial scales.

化学反応の分析

Types of Reactions

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated quinoline and tetrahydroisoquinoline derivatives, which can have enhanced biological activities and chemical properties .

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline exhibits significant antiproliferative effects against cancer cell lines. For instance, studies have shown a GI50 value of approximately 13.14 µM against SKOV-3 ovarian cancer cells . This suggests that the compound may inhibit tumor growth through mechanisms independent of traditional pathways like topoisomerase inhibition.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antiviral activities. The mechanism appears to involve enzyme inhibition that disrupts bacterial growth and modulates viral replication pathways.

Biological Research

This compound is utilized in various biological studies:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. This property is particularly relevant in cancer and infectious disease research.
  • Receptor Binding Studies : Its structural features allow effective binding to neurotransmitter receptors. This interaction may mediate neuroprotective effects and other physiological responses.

Industrial Applications

In addition to its research applications, this compound is employed in industrial settings:

  • Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of other complex molecules used in various chemical applications.
  • Building Block for Synthesis : It is used as a reagent in organic reactions to develop more complex pharmaceutical compounds.

Anticancer Research

A notable case study evaluated the anticancer potential of this compound derivatives against ovarian cancer cell lines:

CompoundGI50 (µM)CC50 (µM)Selectivity
513.1453.50Moderate
1111.2052.96High

This study highlighted the selectivity of certain derivatives towards tumor cells compared to non-cancerous cells . The results indicate that modifications to the tetrahydroisoquinoline scaffold can enhance anticancer efficacy while reducing toxicity to normal cells.

Antimicrobial Studies

In antimicrobial research:

  • Compounds derived from this compound exhibited promising antibacterial activity against strains such as Staphylococcus aureus and potential antiviral effects against various viruses.

作用機序

The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar THIQ Derivatives

Substituent Position and Functional Group Effects

The biological activity of THIQs is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of THIQ Derivatives
Compound Substituents Biological Activity Key Findings References
5,8-Difluoro-THIQ 5-F, 8-F Under investigation Potential serotonin/dopamine receptor affinity; moderate lipophilicity enhances BBB penetration*
7,8-Difluoro-THIQ 7-F, 8-F PNMT inhibitor Inhibits phenylethanolamine N-methyltransferase (PNMT); explored for hypertension
SK&F 72223 5-OMe, 8-OMe α2-Adrenoceptor antagonist Blocks [³H]clonidine binding; structural analog with methoxy groups shows no PNMT inhibition
SK&F 64139 7-Cl, 8-Cl α2-Adrenoceptor antagonist Inhibits PNMT and adrenoceptors; neurotoxic at high doses
1-MeTHIQ 1-Me Neuroprotective Increases glutathione levels; mitigates oxidative stress
1-BnTHIQ 1-Benzyl Neurotoxic Reduces dopamine levels; implicated in Parkinsonism

*Predicted based on fluorination effects; direct BBB data for 5,8-Difluoro-THIQ is unavailable.

Pharmacological and Metabolic Profiles

  • Receptor Affinity: Fluorinated THIQs, such as 5,8-Difluoro-THIQ, are hypothesized to interact with monoamine receptors (e.g., serotonin 5HT1A, dopamine D2) due to structural similarities to active compounds like 6,7-dimethoxy-THIQ derivatives . In contrast, 7,8-dichloro-THIQ (SK&F 64139) exhibits dual α2-adrenoceptor antagonism and PNMT inhibition .
  • Metabolic Stability : Fluorination at positions 5 and 8 likely reduces oxidative metabolism compared to hydroxylated analogs (e.g., tetrahydropapaveroline), which are rapidly metabolized .
  • BBB Penetration: Non-fluorinated THIQs like 1-MeTHIQ and TIQ cross the BBB efficiently, with brain concentrations 4.5× higher than blood .

生物活性

5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This article presents a detailed overview of its biological activities, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features two fluorine substituents at the 5 and 8 positions of the isoquinoline ring. This structural modification can significantly influence its interaction with biological targets and its overall pharmacological profile.

1. Inhibition of Phenylethanolamine N-Methyltransferase

One of the primary biological activities of tetrahydroisoquinoline derivatives, including 5,8-difluoro variants, is their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the final step in the biosynthesis of epinephrine from norepinephrine. Inhibition of PNMT can lead to reduced levels of epinephrine, which may be beneficial in conditions characterized by excess catecholamines such as anxiety disorders and hypertension .

  • Inhibition Data : The compound has shown significant inhibitory effects on PNMT at concentrations around 1.2×107 M1.2\times 10^{-7}\text{ M}, achieving approximately 50% inhibition .

3. Opioid Receptor Modulation

Tetrahydroisoquinolines have been investigated for their interactions with opioid receptors. Some derivatives exhibit selective binding to kappa-opioid receptors (KOR), which could have implications for pain management and addiction treatment. For instance, compounds similar to this compound have shown selectivity towards KOR with low nanomolar affinity .

Pharmacological Implications

The biological activities of this compound suggest several therapeutic applications:

  • Anxiolytic Effects : By reducing epinephrine levels through PNMT inhibition, the compound may serve as an anxiolytic agent.
  • Antiviral Treatments : As a potential HIV integrase inhibitor, it could contribute to antiviral therapies.
  • Pain Management : Its modulation of opioid receptors may offer new avenues for pain relief strategies.

Case Study: In Vivo Efficacy in Animal Models

Research involving animal models has demonstrated that administration of related tetrahydroisoquinolines resulted in a significant reduction in plasma epinephrine levels. Doses ranging from 10 to 100 mg/kg were effective in producing these results in both rats and squirrel monkeys . Such findings underscore the potential for these compounds in managing stress-related disorders.

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
Inhibition of PNMTReduces epinephrine synthesis
Antiviral ActivityInhibits HIV-1 integrase
Opioid Receptor ModulationSelective KOR antagonist

Q & A

Q. What are the established synthetic routes for 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline?

A lithiation-based strategy is commonly employed. For example, directed ortho-lithiation of a fluorinated precursor (e.g., 8-fluoro-3,4-dihydroisoquinoline) enables selective functionalization at the 5-position. Subsequent nucleophilic aromatic substitution or cyclization under anhydrous conditions introduces the second fluorine atom. Key steps include:

  • Lithiation : Use of n-BuLi or LDA in THF at low temperatures (–78°C) to generate a reactive intermediate .
  • Fluorination : Reaction with fluorinating agents (e.g., NFSI) or electrophilic fluorine sources.
  • Cyclization : Acid-catalyzed or thermal cyclization to form the tetrahydroisoquinoline scaffold .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR (to confirm tetrahydroisoquinoline ring protons) and ¹⁹F NMR (to verify fluorine substitution at C5 and C8).
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight.
  • X-ray Crystallography : Resolves stereochemical ambiguities; used in related fluorinated isoquinoline derivatives .

Q. How is this compound typically applied in medicinal chemistry research?

It serves as a scaffold for central nervous system (CNS) drug candidates. The fluorine atoms enhance metabolic stability and modulate lipophilicity, while the tetrahydroisoquinoline core allows functionalization at N1 and C8 for SAR studies .

Advanced Research Questions

Q. How can synthetic yields be improved for fluorinated tetrahydroisoquinolines?

  • Reaction Optimization : Use anhydrous solvents (e.g., THF over EtOH) and rigorously exclude moisture to prevent side reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency, as seen in analogous dihydroisoquinoline syntheses .
  • Temperature Control : Gradual warming post-lithiation (–78°C to 0°C) minimizes decomposition of reactive intermediates .

Q. How do researchers address contradictions in reported biological activity data for fluorinated tetrahydroisoquinolines?

  • Purity Validation : Use HPLC and elemental analysis to rule out impurities (common in fluorinated compounds due to hygroscopicity).
  • Positional Isomer Analysis : Ensure substituent positions (e.g., 5,8 vs. 6,7-difluoro) are confirmed via NOESY or COSY NMR, as misassignment can lead to conflicting bioactivity reports .
  • In Vitro/In Vivo Correlation : Test compounds in standardized assays (e.g., receptor binding assays) to isolate structural contributions .

Q. What strategies enable functional diversification of the this compound core?

  • Fluorine-Amine Exchange : Replace fluorine at C8 with cyclic amines (e.g., piperidine) via nucleophilic substitution under basic conditions .
  • N1 Alkylation : Use alkyl halides or cross-coupling reactions (e.g., Buchwald-Hartwig) to introduce lipophilic groups, enhancing blood-brain barrier penetration .
  • C5 Derivatization : Electrophilic aromatic substitution (e.g., nitration) followed by reduction to install amino groups for further conjugation .

Q. How can computational methods aid in designing 5,8-difluoro derivatives with enhanced activity?

  • DFT Calculations : Predict regioselectivity of fluorination and stability of intermediates.
  • Molecular Docking : Screen virtual libraries against target proteins (e.g., dopamine receptors) to prioritize syntheses .
  • QSAR Modeling : Correlate electronic effects of fluorine substitution (Hammett constants) with bioactivity trends .

Data Contradiction Analysis

Q. Why might fluorinated tetrahydroisoquinolines exhibit variable solubility across studies?

  • Crystallinity vs. Amorphous State : Differences in purification methods (e.g., column chromatography vs. recrystallization) impact solid-state properties.
  • Counterion Effects : Hydrochloride salts (common in pharmacological studies) versus free bases alter solubility profiles .

Q. How to reconcile discrepancies in reported reaction mechanisms for fluorine introduction?

  • Isotopic Labeling : Use ¹⁸F or ¹⁹F NMR to track fluorine incorporation pathways.
  • Kinetic Studies : Compare rates of electrophilic vs. radical fluorination under varying conditions .

Methodological Best Practices

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients ensures removal of byproducts .
  • Stability Testing : Store compounds under argon at –20°C to prevent oxidation of the tetrahydroisoquinoline ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。